N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Description
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is an organic compound with significant potential for various scientific applications. Its chemical structure includes a trifluoroethyl group, an amino group, and a hydroxyl group, making it an interesting subject of study in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O3/c12-11(13,14)6-17-3-1-2-7(4-17)10(20)16-8(5-18)9(15)19/h7-8,18H,1-6H2,(H2,15,19)(H,16,20)/t7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTTVQLPTVIKRT-MQWKRIRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)C(=O)NC(CO)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)CC(F)(F)F)C(=O)N[C@@H](CO)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for this compound involves the condensation of (2S)-1-amino-3-hydroxy-1-oxopropane with 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid. The reaction typically occurs in the presence of a dehydrating agent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production often leverages catalytic hydrogenation, esterification, and peptide coupling techniques. Optimization of reaction conditions such as temperature, pH, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly involving the hydroxyl group, converting it to a carbonyl group.
Reduction: : Reduction reactions may target the carboxamide group, potentially yielding corresponding amines.
Common Reagents and Conditions
Oxidation Reagents: : Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: : Nucleophiles such as Grignard reagents, sodium alkoxides
Major Products
Oxidation: : Formation of ketones or aldehydes
Reduction: : Formation of primary or secondary amines
Substitution: : Various substituted derivatives, depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is studied for its potential interactions with proteins and enzymes, providing insights into biochemical pathways and molecular biology.
Medicine
Medically, this compound shows promise in drug development due to its unique chemical properties, which may allow it to interact with specific molecular targets, leading to therapeutic benefits for various conditions.
Industry
Industrially, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance its binding affinity to certain targets, while the amino and hydroxyl groups participate in hydrogen bonding and other interactions, influencing the compound's overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-ethylpiperidine-3-carboxamide
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,3,3-tetrafluoropropyl)piperidine-3-carboxamide
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(3,3,3-trifluoropropyl)piperidine-3-carboxamide
Uniqueness
The presence of the trifluoroethyl group makes N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide unique among similar compounds, potentially providing enhanced stability and specific interactions with molecular targets, which can be advantageous in drug development and other applications. The trifluoroethyl group also influences the compound's physicochemical properties, making it distinct from its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
